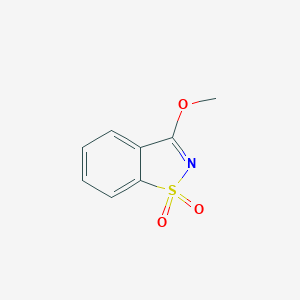

3-Methoxy-1,2-benzothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methoxy-1,2-benzothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The methoxy group in the compound indicates the presence of an ether functional group attached to the benzene ring, which can influence the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related benzothiazole derivatives has been explored in various studies. For instance, a new peptide synthesis using 3-(succinimidoxy)-1,2-benzoisothiazole-1,1-dioxide as a reagent to convert carboxylic acids to N-hydroxysuccinimide esters has been reported, which was applied to the synthesis of dipeptides and leucine-enkephalin with good yields . Additionally, a one-pot synthesis of 4-hydroxy-3-methoxycarbonyl-2-methyl-2H-1,2-benzothiazine 1,1-dioxide, a key intermediate in the synthesis of oxicam anti-inflammatory agents, starting from saccharine, has been described .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized using various techniques. X-ray crystallography has been used to determine the crystal structure of 3-(4-methoxyphenyl)-1-methyl-pyrrolo[2,1-b]benzothiazole, revealing a nearly planar tricyclic system . Similarly, the single crystal XRD data of 2-(3-methoxy-4-hydroxyphenyl)benzothiazole has been reported, showing the orientation of the methoxy group cis to the nitrogen atom of the thiazole ring .

Chemical Reactions Analysis

The reactivity of benzothiazole derivatives has been studied in various contexts. For example, the reaction of 3-oxo-1,2-benzoisothiazoline-2-acetamide 1,1-dioxides with alkaline alkoxides under different conditions has been investigated, leading to the formation of various products depending on the reaction conditions . Another study synthesized a new triazene derivative, 1-[(2-methoxy)benzene]-3-[benzothiazole]triazene, and characterized its reactivity with copper(II) or cobalt(II) chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been explored through vibrational spectral analysis, molecular dynamics, and molecular docking studies. The vibrational spectra of 2-(3-methoxy-4-hydroxyphenyl)benzothiazole have been assigned, and the charge transfer within the molecule has been studied using frontier molecular orbital analysis . The antimicrobial properties of the same compound were screened against various bacterial and fungal cultures . Furthermore, the sensitivity of benzoxazole and benzothiazole analogs to pH changes and their selectivity in metal cation sensing have been ascribed to the high acidity of the fluorophenol moiety .

Scientific Research Applications

Structural Activity and Medicinal Chemistry Applications

Benzothiazole derivatives, including compounds similar to "3-Methoxy-1,2-benzothiazole 1,1-dioxide", have been extensively studied for their varied biological activities and less toxic effects. These derivatives are pivotal in medicinal chemistry, demonstrating antimicrobial, antiviral, anti-inflammatory, antidiabetic, and anticancer properties, among others. The benzothiazole scaffold is integral to many natural and synthetic bioactive molecules, underscoring its importance in drug discovery and development. The structural variations, particularly substitutions on the benzothiazole ring, are critical for enhancing biological activities, making it a rapidly evolving compound in medicinal research (Bhat & Belagali, 2020).

Chemotherapeutic Potential and Patent Insights

Benzothiazole derivatives have shown a broad spectrum of pharmacological activities, with certain structures being investigated as potential antitumor agents. The 2-arylbenzothiazoles, in particular, have emerged as significant pharmacophores in the development of antitumor agents. This review of patents filed between 2010 and 2014 highlights the therapeutic potential of benzothiazole scaffolds in treating various diseases, especially cancer, demonstrating the scaffold's increasing importance in drug discovery (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Variability in Chemistry and Properties

The versatility of benzothiazole derivatives extends beyond pharmacological applications to include fascinating chemical properties and applications in creating complex compounds. Reviews of compounds containing benzothiazole moieties, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, showcase their diverse spectroscopic, structural, magnetic, biological, and electrochemical activities. This variability suggests multiple points of potential interest for further investigation in various branches of chemistry and pharmacology (Boča, Jameson, & Linert, 2011).

Anticancer and Antimicrobial Applications

Research on benzothiazole derivatives continues to underscore their potential as anticancer and antimicrobial agents. These compounds exhibit significant activity against various cancer cell lines through mechanisms such as tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis. The structural-activity relationship (SAR) analyses provide insights into the design and development of novel benzothiazole-based compounds for cancer chemotherapy. Additionally, the antimicrobial properties of benzothiazole derivatives, including their applications as antimicrobial and antiviral agents, have been highlighted in recent reviews, indicating their role in addressing global health concerns such as multi-drug resistant pathogens and emerging diseases (Pathak et al., 2019).

Mechanism of Action

Mode of Action

The mode of action of 3-Methoxybenzo[d]isothiazole 1,1-dioxide involves its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by 3-Methoxybenzo[d]isothiazole 1,1-dioxide are currently unknown

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.67 (iLOGP), 0.76 (XLOGP3), 1.48 (WLOGP), 1.13 (MLOGP), and 1.48 (SILICOS-IT), with a consensus Log Po/w of 1.3 . These properties may impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzo[d]isothiazole 1,1-dioxide .

properties

IUPAC Name |

3-methoxy-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFRHWQFYVQIFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NS(=O)(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340942 |

Source

|

| Record name | 3-methoxy-1,2-benzothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18712-14-6 |

Source

|

| Record name | 3-methoxy-1,2-benzothiazole 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)